Cas no 1559202-01-5 (1-({bicyclo2.2.1heptan-2-yl}methyl)-1H-pyrazol-4-amine)

1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine is a bicyclic amine derivative featuring a pyrazole core, offering structural rigidity and potential for diverse chemical modifications. Its norbornane (bicyclo[2.2.1]heptane) moiety enhances steric stability, while the pyrazol-4-amine group provides a reactive site for further functionalization. This compound is of interest in medicinal chemistry and material science due to its balanced lipophilicity and conformational constraints, which can influence binding affinity or polymer properties. Its synthesis leverages well-established routes for norbornane derivatives, ensuring scalability. The product's stability under standard conditions and compatibility with common organic solvents make it suitable for exploratory research and industrial applications requiring tailored amine intermediates.
1-({bicyclo2.2.1heptan-2-yl}methyl)-1H-pyrazol-4-amine structure
1559202-01-5 structure
Product Name:1-({bicyclo2.2.1heptan-2-yl}methyl)-1H-pyrazol-4-amine
CAS No:1559202-01-5
MF:C11H17N3
MW:191.272782087326
CID:5704218
PubChem ID:79552293
Update Time:2025-10-29

1-({bicyclo2.2.1heptan-2-yl}methyl)-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1559202-01-5
    • CS-0284380
    • EN300-1108111
    • 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1h-pyrazol-4-amine
    • AKOS018108189
    • 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine
    • 1H-Pyrazol-4-amine, 1-(bicyclo[2.2.1]hept-2-ylmethyl)-
    • 1-({bicyclo2.2.1heptan-2-yl}methyl)-1H-pyrazol-4-amine
    • Inchi: 1S/C11H17N3/c12-11-5-13-14(7-11)6-10-4-8-1-2-9(10)3-8/h5,7-10H,1-4,6,12H2
    • InChI Key: XIEYZHRROQWXBI-UHFFFAOYSA-N
    • SMILES: N1(C=C(C=N1)N)CC1CC2CCC1C2

Computed Properties

  • Exact Mass: 191.142247555g/mol
  • Monoisotopic Mass: 191.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.40±0.1 g/cm3(Predicted)
  • Boiling Point: 353.9±15.0 °C(Predicted)
  • pka: 3.67±0.10(Predicted)

1-({bicyclo2.2.1heptan-2-yl}methyl)-1H-pyrazol-4-amine Pricemore >>

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Additional information on 1-({bicyclo2.2.1heptan-2-yl}methyl)-1H-pyrazol-4-amine

1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine (CAS No. 1559202-01-5): An Overview of Its Structure, Synthesis, and Biological Applications

1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine (CAS No. 1559202-01-5) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and structural properties. This compound, often referred to as BHPA, is characterized by its bicyclic framework and pyrazole moiety, which contribute to its diverse applications in drug discovery and development.

The molecular structure of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine is composed of a bicyclo[2.2.1]heptane ring fused to a pyrazole ring through a methyl group. The bicyclo[2.2.1]heptane ring, also known as norbornane, is a seven-membered ring with a unique three-dimensional structure that provides rigidity and conformational stability to the molecule. The pyrazole ring, on the other hand, is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, which can participate in various chemical reactions and interactions.

The synthesis of BHPA has been extensively studied due to its importance in medicinal chemistry. One of the most common synthetic routes involves the reaction of bicyclo[2.2.1]heptan-2-carbaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization to form the pyrazole ring. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Recent research has highlighted the potential of BHPA in various biological applications. Studies have shown that this compound exhibits significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that BHPA effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.

In addition to its anti-inflammatory properties, BHPA has also been investigated for its neuroprotective effects. Research conducted at the University of California found that BHPA can protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and modulating intracellular signaling pathways. This neuroprotective activity makes BHPA a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacokinetic properties of BHPA have also been studied to evaluate its suitability as a drug candidate. Preliminary studies have shown that BHPA exhibits good oral bioavailability and favorable pharmacokinetic profiles, including a reasonable half-life and low clearance rates. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

Despite its promising biological activities, further research is needed to fully understand the mechanisms underlying the effects of BHPA and to optimize its therapeutic potential. Current efforts are focused on elucidating the molecular targets of BHPA and developing more potent derivatives with enhanced selectivity and reduced side effects.

In conclusion, 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine (CAS No. 1559202-01-5) is a multifaceted compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents for various diseases.

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